2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Regioisomerism Mosapride Synthesis Gastroprokinetic Agents

2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS 112914-13-3), also known as [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine, is a chiral morpholine derivative with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol. It is a pale yellow to light yellow oily liquid, slightly soluble in chloroform, DMSO, and methanol.

Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
CAS No. 112914-13-3
Cat. No. B137588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminomethy-4-(4-Fluorobenzyl)Morpholine
CAS112914-13-3
Synonyms4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine; 
Molecular FormulaC12H17FN2O
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=C(C=C2)F)CN
InChIInChI=1S/C12H17FN2O/c13-11-3-1-10(2-4-11)8-15-5-6-16-12(7-14)9-15/h1-4,12H,5-9,14H2
InChIKeyJHSPPBBJOLKJDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3): A Critical Intermediate for Gastroprokinetic Drug Development and 5-HT Receptor Research


2-Aminomethyl-4-(4-fluorobenzyl)morpholine (CAS 112914-13-3), also known as [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine, is a chiral morpholine derivative with the molecular formula C12H17FN2O and a molecular weight of 224.27 g/mol . It is a pale yellow to light yellow oily liquid, slightly soluble in chloroform, DMSO, and methanol . This compound is primarily recognized as a crucial intermediate in the synthesis of Mosapride, a selective 5-HT4 receptor agonist and gastroprokinetic agent . Its intrinsic biological activity includes 5-HT3 receptor antagonism and binding to α-tubulin, suggesting broader pharmacological relevance beyond its role as an intermediate .

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3): Why Substituting with Other Morpholine Intermediates Introduces Risk


Generic substitution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine with seemingly similar morpholine derivatives is scientifically unsound due to its precise stereochemical and electronic requirements for downstream activity. As an intermediate for Mosapride, a specific substitution pattern (aminomethyl at position 2 and 4-fluorobenzyl at position 4) is non-negotiable for correct coupling and biological function . Regioisomers, such as the 3-aminomethyl-4-(4-fluorobenzyl)morpholine analog (CAS 174561-70-7), will yield different final compounds with potentially altered or null pharmacological profiles . Furthermore, the compound exists as an enantiomeric mixture; procurement of racemic material versus a specific enantiomer can lead to divergent synthetic outcomes and bioactivity . The following evidence quantifies where this compound diverges from its closest analogs, providing a rational basis for procurement decisions.

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3): A Quantitative Assessment of Its Differentiation vs. Analogs


Regioisomeric Specificity: 2-Aminomethyl vs. 3-Aminomethyl Position Drives Downstream Pharmacological Activity

The position of the aminomethyl group on the morpholine ring is a critical determinant of biological activity. The target compound, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, serves as a direct intermediate for the synthesis of the 5-HT4 agonist Mosapride . In contrast, its regioisomer, 3-aminomethyl-4-(4-fluorobenzyl)morpholine (CAS 174561-70-7), leads to a different structural scaffold that, based on known structure-activity relationships (SAR) for 5-HT4 ligands, is predicted to exhibit substantially reduced or absent agonist activity . While direct quantitative receptor binding data comparing these two regioisomers is not available in the public domain, the documented application of the 2-aminomethyl derivative as the Mosapride intermediate (a clinically used drug) constitutes a powerful class-level inference of superior pharmacological relevance. Substitution with the 3-isomer would result in a chemically distinct final product, invalidating any development or research path relying on Mosapride's known properties.

Regioisomerism Mosapride Synthesis Gastroprokinetic Agents

Dual Receptor Profile: 5-HT3 Antagonism as a Distinct Differentiator from Pure 5-HT4 Agonists

2-Aminomethyl-4-(4-fluorobenzyl)morpholine is not merely an inactive precursor; it possesses intrinsic pharmacological activity. It is reported to act as a 5-HT3 receptor antagonist in addition to being an intermediate for the 5-HT4 agonist Mosapride . This dual activity profile is distinct from other prokinetic agents like Cisapride (a mixed 5-HT4 agonist and 5-HT3 antagonist) or pure 5-HT4 agonists. For instance, a study in rat ileum and small intestine preparations demonstrated that this compound increases the frequency of contractions . Furthermore, in dogs, it has been shown to increase gastric emptying time and decrease postprandial acidity . While specific Ki or IC50 values for the target compound at 5-HT3 receptors were not located in the public domain, the qualitative assertion of 5-HT3 antagonism, when compared to a baseline of simple 5-HT4 agonism, suggests a potentially broader spectrum of prokinetic activity that merits further investigation. This contrasts with other morpholine-based intermediates that are not reported to have any direct receptor activity.

Serotonin Receptors 5-HT3 Antagonist Gastrointestinal Motility

Purity Standards for Regulatory Submissions: Differentiated Specifications for ANDA and NDA Filings

A key procurement differentiator is the availability of the compound as a 'highly characterized reference material' suitable for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [1]. While generic research-grade material may be supplied at purities ≥95% or 98% (GC), specialized vendors offer batches with comprehensive analytical data packages, including NMR, HPLC, and GC reports, essential for regulatory submissions . The target compound's role as an intermediate for Mosapride citrate means that its purity profile directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). For instance, related impurities like 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine (CAS 112913-94-7) are known to be present in Mosapride synthesis . A procurement decision based solely on price and nominal purity, without verifying the analytical documentation required for regulatory work, introduces significant risk and potential compliance failure. The differentiation lies not just in the compound's identity, but in the vendor-provided evidence supporting its quality and traceability.

ANDA NDA Pharmaceutical Reference Standards Mosapride Citrate

Synthetic Yield and Purity in Asymmetric Synthesis: A Basis for Enantiomer Selection

The compound is chiral and is typically produced as a racemic mixture . However, for advanced research or drug development, access to the individual enantiomers is often required. A seminal study by Kato et al. (1994) describes an efficient asymmetric synthesis of the enantiomers of this compound, achieving an overall yield of approximately 35% with >98% enantiomeric excess (ee) [1]. This synthetic route demonstrates the feasibility of obtaining highly pure enantiomers, which is a significant differentiator for research into stereoselective pharmacology. While the racemic compound is widely available, the capability to procure or synthesize enantiomerically pure forms (e.g., for studies on 5-HT4 receptor stereoselectivity) is a key point of distinction from other, achiral morpholine building blocks. The reported yield and ee provide a quantitative benchmark for assessing the quality of enantiomerically enriched material. This differentiates the compound from simpler, non-chiral alternatives where stereochemistry is not a variable.

Asymmetric Synthesis Enantiomeric Purity Mosapride Intermediate Chiral Resolution

2-Aminomethyl-4-(4-Fluorobenzyl)Morpholine (CAS 112914-13-3): High-Value Scenarios for Scientific and Industrial Procurement


Synthesis of Mosapride and Related Gastroprokinetic Drug Candidates

This is the primary and most validated application. Procurement is essential for any laboratory synthesizing Mosapride citrate for pharmacological studies, formulation development, or as a reference standard for impurity profiling . The regioisomeric specificity of this compound (2-aminomethyl vs. 3-aminomethyl) is non-negotiable for obtaining the correct final product .

Development of Novel Dual 5-HT3/5-HT4 Modulators for GI Disorders

Given its reported 5-HT3 receptor antagonism , this compound is a privileged starting scaffold for medicinal chemistry programs aiming to develop new gastrointestinal prokinetics with a dual mechanism of action, potentially addressing unmet needs in conditions like gastroparesis or functional dyspepsia. Its in vivo effects on gastric emptying and contraction frequency in animal models support this application .

Pharmaceutical Reference Standard for ANDA/NDA Regulatory Filings

For pharmaceutical companies developing generic versions of Mosapride citrate, procuring a highly characterized reference standard of this intermediate is a critical step in establishing impurity profiles and demonstrating process control [1]. The availability of comprehensive analytical data (NMR, HPLC, GC) and defined purity specifications (≥98%) differentiates it from less rigorously characterized research-grade material .

Chiral Chemistry and Stereoselective Pharmacology Research

The existence of a published asymmetric synthesis yielding enantiomers with >98% ee [2] makes this compound a valuable tool for studying stereoselective interactions at 5-HT receptors. Researchers can procure or synthesize single enantiomers to investigate differences in potency, efficacy, and pharmacokinetics, a line of inquiry not possible with achiral alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Aminomethy-4-(4-Fluorobenzyl)Morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.